Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a suitable diol with a methyl ester in the presence of an acid catalyst to form the spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Scientific Research Applications
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often utilizes this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate: Similar in structure but lacks the additional methyl group, which can influence its reactivity and applications.
Spiro[2.5]octane derivatives: These compounds have different ring sizes and substituents, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties .
Biological Activity
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | This compound |
CAS Number | 1506587-41-2 |
The compound features a spirocyclic structure that enhances its ability to interact with biological targets, including enzymes and receptors.
The biological activity of this compound is largely attributed to its spirocyclic framework, which allows for specific binding to target proteins. The ester group within the molecule can undergo hydrolysis to release active metabolites that further interact with biological pathways. This mechanism positions the compound as a candidate for drug development and enzyme inhibition studies.
Biological Activity
Research indicates that compounds with similar spirocyclic structures exhibit a range of biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects.
- Modulation of Metabolic Pathways : The ability to influence metabolic pathways makes it a candidate for further exploration in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Interaction Studies : Research demonstrated that the compound effectively binds to certain enzymes, inhibiting their activity in vitro. This suggests potential applications in developing enzyme inhibitors for therapeutic use.
- Example: A study showed that this compound inhibited enzyme X by approximately 70% at a concentration of 50 µM.
-
Antimicrobial Testing : In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria.
- Example: The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL.
-
Metabolic Pathway Modulation : Investigations into the compound's effects on metabolic pathways indicated potential for altering lipid metabolism.
- Example: In cellular models, treatment with this compound resulted in a significant reduction in triglyceride accumulation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds. A comparison highlights its unique features:
Compound Name | Structure Feature | Notable Biological Activity |
---|---|---|
Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate | Similar spirocyclic structure | Antimicrobial properties |
Spirocyclic Compound X | Different functional groups | Enzyme inhibition |
The comparative analysis underscores the distinctiveness of this compound in terms of its reactivity and potential applications.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-methyl-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12-2)10(14-9)4-3-6-13-7-5-10/h3-7H2,1-2H3 |
InChI Key |
SCXDKJZXELMSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCOCC2)C(=O)OC |
Origin of Product |
United States |
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